![molecular formula C19H20ClN5O2 B2415631 1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887457-33-2](/img/structure/B2415631.png)
1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications
Antimicrobial and Anticancer Activity
- Research on similar pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives has demonstrated potential antimicrobial and anticancer properties. For instance, certain synthesized compounds showed higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
- Studies have indicated that pyrazolo[3,4-d]pyrimidines, similar to the compound , exhibit affinity towards A1 adenosine receptors. Certain compounds in this category have shown significant activity, particularly those with specific substituent groups (Harden, Quinn, & Scammells, 1991).
Antitumor Evaluation
- A series of pyrazolo[3,4-d]pyrimidines, related to the compound , have been synthesized and tested for antitumor activity on different cell lines, with some showing potent antitumor activity. This includes derivatives like 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone showing efficacy on various cell lines (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Herbicidal Activity
- Some pyrazolo[3,4-d]pyrimidine-4-one derivatives have demonstrated herbicidal activity, showing good inhibition against certain plant species. This suggests potential agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Molecular Docking and Pharmacological Properties
- Molecular docking studies have been conducted on related compounds, indicating the potential for these compounds to overcome microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the PfPK7 kinase of Plasmodium falciparum, the organism responsible for the most virulent form of malaria . This kinase plays a crucial role in the life cycle of the parasite, making it a potential target for antimalarial drugs.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a disruption of the parasite’s normal functions, due to the inhibition of the PfPK7 kinase . This could result in the death of the parasite or a reduction in its ability to reproduce, thereby alleviating the symptoms of malaria.
Future Directions
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-13-5-7-23(8-6-13)17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-3-14(20)9-15/h2-4,9-10,12-13H,5-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPAQJJHMXDUEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
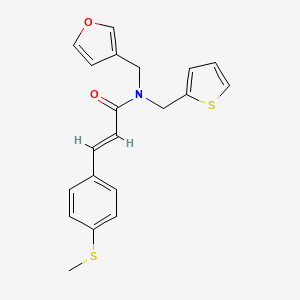
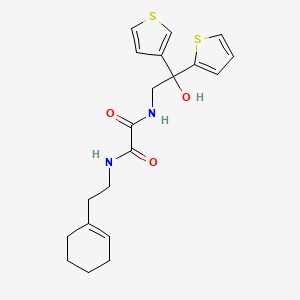
![5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2415551.png)
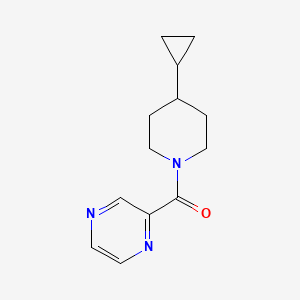

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2415554.png)
![N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2415555.png)
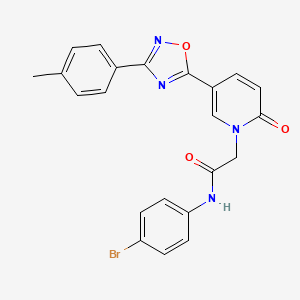
![1-(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2415563.png)
![7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![N-[9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-ylidene]hydroxylamine](/img/structure/B2415565.png)
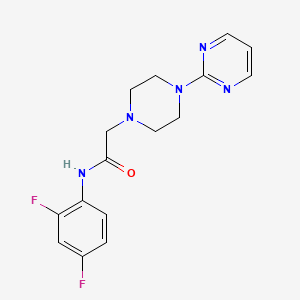
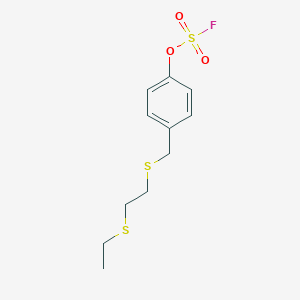
![2-(3,4-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2415571.png)
